Dimethyl trans-3-Hexenedioate
Description
Contextualization within Unsaturated Diester Chemistry
Unsaturated diesters are a class of organic compounds characterized by the presence of two ester functional groups and at least one carbon-carbon double bond. researchgate.net Dimethyl trans-3-hexenedioate belongs to this family, with its structure defined by a six-carbon chain containing a double bond at the third position and methyl ester groups at both ends. nih.gov The "trans" or "(E)" designation specifies the stereochemistry of the substituents across the double bond. nih.gov This configuration, along with the positioning of the ester groups, imparts specific reactivity to the molecule, distinguishing it from other isomers like dimethyl trans-2-hexenedioate. rsc.org The presence of the carbon-carbon double bond within the backbone of these diesters allows for a variety of chemical transformations, including post-polymerization modifications. researchgate.net
Significance in Contemporary Organic Synthesis Research
The significance of this compound in modern organic synthesis lies in its versatility as a synthetic building block. lookchem.comchemicalbook.com It serves as a precursor for a range of organic compounds and is particularly useful in the synthesis of pharmaceuticals and other specialty chemicals. lookchem.com Its bifunctional nature, possessing both a reactive double bond and two ester groups, allows for its participation in a diverse array of chemical reactions. This dual reactivity makes it an essential intermediate for creating new chemical products and materials with tailored applications. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (E)-hex-3-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-4H,5-6H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSQPCGPYWRIPB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C=C/CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347459 | |
| Record name | Dimethyl (E)-hex-3-enedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25126-93-6 | |
| Record name | 25126-93-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl (E)-hex-3-enedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways Involving Dimethyl Trans 3 Hexenedioate
Regio- and Stereoselective Synthesis Approaches to Dimethyl trans-3-Hexenedioate
The synthesis of this compound often originates from the bio-derived platform chemical, muconic acid. The reduction of muconic acid can yield isomers of hexenedioic acid, which can then be esterified to produce the dimethyl ester. google.com For instance, the reduction of cis,cis-muconic acid, which can be produced from renewable carbon sources through fermentation, leads to hexenedioic acid. google.com Subsequent isomerization and esterification steps can be controlled to achieve the desired trans-3-hexenedioate isomer.
Metathesis reactions also present a viable pathway. For example, the cross-metathesis of a suitable unsaturated fatty acid ester with another olefin can theoretically produce Dimethyl dodecenedioic acid, with the stereochemistry (cis or trans) being influenced by the catalyst and the steric properties of the reacting molecules. google.com The challenge in these syntheses often lies in controlling the double bond position and stereochemistry, as catalyst-induced double bond migration can lead to a mixture of dicarboxylic acid products. google.com
Isomerization Reactions of this compound
The reactivity of this compound is significantly enhanced through isomerization, which repositions the double bond to an activated position for subsequent reactions.
Base-Catalyzed Isomerization to Dimethyl trans-2-Hexenedioate
A key transformation of this compound is its base-catalyzed isomerization to Dimethyl trans-2-Hexenedioate. rsc.orgiastate.educhemrxiv.org This isomerization is crucial because it moves the double bond into conjugation with one of the ester groups, thereby activating the molecule for nucleophilic addition reactions. rsc.orgiastate.educhemrxiv.orgosti.gov This reaction is typically carried out under mild conditions using a base catalyst. acs.org For instance, a one-pot reaction can be employed where the isomerization of this compound to Dimethyl trans-2-Hexenedioate occurs in the presence of a Michael donor, allowing for immediate subsequent functionalization. rsc.orgiastate.edu
Mechanistic Investigations of Isomerization Pathways
The mechanism of the base-catalyzed isomerization involves the deprotonation of the carbon atom adjacent to the ester group, leading to the formation of a resonance-stabilized carbanion. masterorganicchemistry.com This intermediate then undergoes protonation to yield the more thermodynamically stable conjugated isomer, Dimethyl trans-2-Hexenedioate. masterorganicchemistry.com The choice of base and solvent is critical to the efficiency of this process. Tertiary amines like triethylamine (B128534) (TEA) have been shown to be effective catalysts for this isomerization under organic conditions. acs.org The use of polar aprotic solvents such as dimethylformamide (DMF) can help to ensure the solubility of the reactants and suppress undesirable side reactions. acs.org
Nucleophilic Addition Reactions of this compound Derivatives
Following isomerization to its activated form, Dimethyl trans-2-Hexenedioate becomes a prime substrate for various nucleophilic addition reactions.
Michael Addition Reactions
The Michael addition, a type of conjugate addition, is a widely used method for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comwikipedia.org In the context of Dimethyl trans-2-Hexenedioate, the electrophilic β-carbon of the α,β-unsaturated ester system is susceptible to attack by nucleophiles (Michael donors). wikipedia.org This reaction is a powerful tool for introducing a wide range of functional groups onto the hexenedioate backbone.
A notable application of the Michael addition to Dimethyl trans-2-Hexenedioate is the Phospha-Michael addition, which is instrumental in developing intrinsically flame-retardant polymers. rsc.orgiastate.educhemrxiv.org In this reaction, a phosphorus-containing nucleophile, such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), is added to the activated double bond of Dimethyl trans-2-Hexenedioate. rsc.orgiastate.educhemrxiv.org
The synthesis of the DOPO-functionalized diacid monomer is achieved through a one-pot isomerization and Michael addition process. rsc.orgiastate.edu this compound is isomerized in situ to Dimethyl trans-2-Hexenedioate, which then readily undergoes the Phospha-Michael addition with DOPO. rsc.orgiastate.educhemrxiv.org The resulting DOPO-grafted monomer can then be copolymerized with other monomers, such as adipic acid and hexamethylenediamine (B150038), to produce flame-retardant polyamides like Nylon 6,6. rsc.orgiastate.edumdpi.com This approach offers an advantage over simply blending flame retardants into the polymer, as the covalent incorporation of the flame-retardant moiety can lead to improved thermal stability and mechanical properties of the final material. chemrxiv.org
Table 1: Reaction Conditions for Phospha-Michael Addition of DOPO to this compound
| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Outcome | Reference |
|---|---|---|---|---|---|
| This compound, DOPO | Triethylamine (TEA), Dimethylformamide (DMF) | 85 | 96 | One-pot isomerization and Michael addition to form DOPO-grafted diester | rsc.org |
| This compound, m-phenylenediamine (B132917) (MPD) | Dicumyl peroxide (DCP), Dimethyl sulfoxide (B87167) (DMSO) | 150 | - | Moderate reactivity, required high temperature and initiator change for observable yields | acs.orgiastate.edu |
Thiol-Ene Reactions for Functionalization
The internal double bond of this compound is a key feature that allows for its functionalization through various addition reactions, most notably thiol-ene reactions. This type of reaction, also known as alkene hydrothiolation, is a powerful method in organic chemistry for forming thioethers from a thiol and an alkene. wikipedia.org It is recognized as a "click chemistry" reaction due to its high efficiency, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org
The thiol-ene reaction can proceed through two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org
Free-Radical Addition : This mechanism is typically initiated by UV light or a radical initiator. A thiyl radical (RS•) is generated, which then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical subsequently abstracts a hydrogen from another thiol molecule, propagating the chain and forming the final thioether product. wikipedia.org This process can be used to create uniform polymer networks and is advantageous because it can be conducted under ambient atmospheric conditions. wikipedia.org
Michael Addition : In the presence of a nucleophile or a base catalyst, the thiol can add to an electron-poor alkene, such as the α,β-unsaturated diester that can be formed from this compound. nih.gov
A notable application of this reactivity involves the isomerization of this compound (dmt3HD) to Dimethyl trans-2-Hexenedioate (dmt2HD). This isomerization renders the molecule active for Michael addition, allowing for functionalization with compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) to create flame-retardant materials. rsc.org The versatility of thiol-ene chemistry allows for the introduction of a wide array of functional groups, depending on the chosen thiol, thereby tuning the properties of the resulting molecule. osti.gov
Table 1: Thiol-Ene Reaction Conditions for Polymer Functionalization This table is based on a general procedure for the functionalization of aromatic polysulfones and illustrates typical conditions applicable to thiol-ene reactions.
| Parameter | Condition | Rationale | Citation |
|---|---|---|---|
| Initiation | UV Irradiation (UVA lamp) | Photo-initiation allows for high efficiency and short reaction times. | osti.gov |
| Initiator | DMPA (2,2-Dimethoxy-2-phenylacetophenone) | A photoinitiator that generates radicals upon UV exposure. | osti.gov |
| Solvent | Anhydrous THF | Dissolves the polymer and reactants. | osti.gov |
| Reactant Ratio | 5 equivalents of thiol to alkene | Ensures complete conversion of the ene groups. | osti.gov |
| Reaction Time | 3–5 minutes | The reaction is typically very rapid (a characteristic of click chemistry). | osti.gov |
Ammonolysis Reactions and Amide Synthesis
Ammonolysis, the reaction of a compound with ammonia (B1221849), is a direct method for converting the ester groups of this compound into amides. This process is a crucial pathway for producing bio-based amides and polyamides. acs.orgnih.gov The presence of the carbon-carbon double bond in the molecule's backbone has a significant impact on the reactivity of the ester groups compared to saturated analogues like Dimethyl Adipate. iastate.edu
Studies comparing the ammonolysis of unsaturated diesters (like dimethyl fumarate) with saturated diesters (like dimethyl succinate) show that the double bond accelerates the reaction. acs.orgnih.gov For instance, in a 7.0 M solution of ammonia in methanol (B129727) at 25°C, dimethyl fumarate (B1241708) and dimethyl maleate (B1232345) achieved complete conversion within 24 hours, whereas the conversion of dimethyl succinate (B1194679) was only 70.6%. acs.orgnih.gov The reaction proceeds through a stepwise mechanism, first forming a methyl carbamate (B1207046) intermediate, which then reacts further to yield the diamide (B1670390). acs.org
A potential side reaction in the ammonolysis of unsaturated esters is the conjugate addition of ammonia across the C=C double bond. iastate.edu However, for some unsaturated amides like fumaramide, this subsequent reaction is negligible, partly due to its low solubility in the methanol solvent, which causes it to precipitate out of the solution once formed. acs.orgnih.gov This characteristic can be leveraged to achieve high selectivity for the desired unsaturated amide. iastate.edu
Table 2: Comparative Ammonolysis of Unsaturated vs. Saturated Diesters Reaction Conditions: 7.0 M NH₃ in methanol at 25°C for 24 hours.
| Compound | Conversion | Diamide Yield | Key Observation | Citation |
|---|---|---|---|---|
| Dimethyl Fumarate | 100% | 63.5% | The C=C double bond accelerates the reaction compared to its saturated analogue. | acs.orgnih.gov |
| Dimethyl Maleate | 100% | 14.3% | Geometric isomerism affects the yield of the final diamide product. | acs.orgnih.govresearchgate.net |
| Dimethyl Succinate | 70.6% | 19.6% | Saturated diester shows significantly lower reactivity under identical conditions. | acs.orgnih.gov |
Dimerization and Oligomerization of Reactions of Olefins Yielding Related Compounds
While not a direct synthesis of this compound, olefin dimerization and oligomerization are fundamental industrial processes for building the carbon backbones of related chemical structures. kfupm.edu.samdpi.com These reactions convert light olefins, such as ethylene (B1197577) and propylene (B89431), into longer-chain molecules that can serve as precursors for dicarboxylic acids. mdpi.comgoogle.com For example, the linear dimerization of acrylates using catalysts like RhCl₃ or PdCl₂ produces unsaturated esters, which can then be hydrogenated to yield adipic acid esters, C6 compounds structurally related to hexenedioates. kfupm.edu.sa
The catalysts employed are often based on transition metals like nickel, cobalt, zirconium, and rhodium. kfupm.edu.saresearchgate.net The Dimersol® process, which uses a nickel-based catalyst system, is widely used for dimerizing propylene and butylene streams. google.comgoogle.com The mechanism for these reactions often involves the insertion of an olefin into a metal-hydride (M-H) or metal-carbon (M-C) bond. kfupm.edu.sa For instance, zirconocene-catalyzed dimerization can proceed via the insertion of an alkene into a Zr-H bond, followed by carbometalation of a second alkene molecule and subsequent β-hydride elimination to release the dimer and regenerate the catalyst. mdpi.com
The choice of catalyst and reaction conditions allows for control over the product distribution, favoring the formation of dimers, trimers, or higher oligomers. mdpi.com These methods represent a key strategy for converting simple, readily available olefins into more complex and valuable chemical intermediates. mdpi.com
Esterification and De-esterification Processes in Synthesis
Esterification and de-esterification are fundamental reversible processes in the synthesis and modification of this compound.
Esterification: This process is used to produce this compound from its corresponding carboxylic acid, trans-3-hexenedioic acid. The most common method is Fischer esterification, where the dicarboxylic acid is reacted with an excess of an alcohol (in this case, methanol) in the presence of an acid catalyst. iastate.edu This reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the reaction towards the formation of the diester product. google.com
De-esterification: This is the reverse reaction, also known as hydrolysis, where the ester is converted back into the carboxylic acid. This can be achieved through base-catalyzed hydrolysis. A specific example is the synthesis of a DOPO-functionalized diacid (DOPO-HDA) from a DOPO-grafted diester. rsc.org In this multi-step process, this compound first undergoes isomerization and a Michael addition reaction, and the resulting functionalized diester is then subjected to base-catalyzed hydrolysis to yield the final diacid monomer, which can be used in polymerization reactions. rsc.org This de-esterification step is crucial for converting the stable ester intermediate into a reactive monomer suitable for applications like polyamide synthesis. rsc.org
Polymer Science Applications of Dimethyl Trans 3 Hexenedioate
Dimethyl trans-3-Hexenedioate as a Bio-derived Monomer in Polyamide Synthesis
The incorporation of this compound into polyamide chains presents a promising strategy for developing bio-based alternatives to conventional petroleum-derived polymers like Nylon 6,6. iastate.eduacs.org The ester form is often preferred over the diacid (t3HDA) in polymerization reactions due to its better solubility, higher reactivity, and reduced risk of decarboxylation. iastate.eduacs.org
Copolymerization with Adipic Acid and Hexamethylenediamine (B150038)
This compound can be copolymerized with traditional polyamide monomers, adipic acid and hexamethylenediamine (HMDA), to produce novel copolyamides. iastate.educhemrxiv.org In this process, the dimethyl ester of trans-3-hexenedioic acid (DMHDA) is introduced as a comonomer, partially replacing adipic acid in the polymerization with HMDA. iastate.eduacs.org This copolymerization has been investigated as a method to introduce specific functionalities into the polyamide backbone. iastate.eduacs.org For instance, research has shown the synthesis of copolyamides where 20% of the adipic acid is replaced by a monomer derived from DMHDA. iastate.eduacs.org
The reaction conditions, such as temperature and the choice of initiator, can influence the reactivity of DMHDA. iastate.eduacs.org For example, observable yields in certain reactions required a 1:7 ratio of DMHDA to a comonomer like m-phenylenediamine (B132917) (MPD) at 120 °C, using dicumyl peroxide (DCP) as the radical initiator instead of azobisisobutyronitrile (AIBN). iastate.eduacs.org
Impact on Polyamide Structural Integrity and Performance Characteristics
The integration of this compound derivatives into the polyamide structure can significantly influence the final material's properties. A key aspect is the potential for the unsaturation within the hexenedioate unit to be carried into the polymer, offering a site for further modification. iastate.edu However, under certain polymerization conditions, this double bond can undergo hydration, leading to the formation of a hydroxyl group on the polymer backbone. iastate.eduacs.org This was observed in a study where a 20% replacement of adipic acid with t3HDA resulted in a hydroxylated bio-nylon. iastate.eduacs.org
The introduction of functional groups via DMHDA derivatives can enhance specific performance characteristics. For example, grafting specific moieties onto the DMHDA monomer before polymerization can lead to polyamides with tailored properties such as increased hydrophobicity or flame retardancy, while aiming to maintain the essential mechanical properties of the parent nylon. iastate.educhemrxiv.orgmdpi.comresearchgate.net
Integration into Flame-Retardant Polymer Systems
A significant application of this compound is in the development of intrinsically flame-retardant polyamides. This approach avoids the use of additive flame retardants, which can leach out over time and negatively impact the polymer's mechanical properties. chemrxiv.orgmdpi.com
Phosphorous-Based Flame Retardant Grafting
A notable strategy involves the grafting of phosphorus-containing flame retardants onto the this compound monomer prior to polymerization. chemrxiv.orgmdpi.com One prominent example is the use of 9,10-Dihydro-9-Oxa-10-Phosphaphenanthrene-10-Oxide (DOPO). chemrxiv.orgmdpi.comrsc.org The process involves a one-pot isomerization of this compound (dmt3HD) to dimethyl trans-2-hexenedioate (dmt2HD), which then allows for a Michael addition reaction with DOPO. chemrxiv.orgmdpi.comrsc.org The resulting DOPO-grafted diacid monomer (DOPO-HDA) is then copolymerized with adipic acid and hexamethylenediamine to produce a flame-retardant polyamide. chemrxiv.orgmdpi.comresearchgate.net
This method has shown to improve flame retardancy by promoting char formation during combustion. rsc.org The phosphorus acts in the condensed phase by forming phosphoric acid derivatives that catalyze dehydration and cross-linking, creating a char layer that acts as a barrier to heat and mass transfer. mdpi.comrsc.orgmdpi.com Research indicates that polyamides with tethered DOPO can exhibit improved crystallinity and flame-inhibition compared to those with physically blended DOPO, without a significant loss in mechanical properties. chemrxiv.org
Table 1: Thermal Properties of DOPO-Functionalized Polyamides
| Sample | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Char Yield at 600°C (%) |
| PA66 | 450 | 475 | 1.5 |
| PA66 + 10% DOPO (blend) | 400, 450 | 420, 475 | 5.0 |
| PA66-10F (10% DOPO-grafted) | 410, 450 | 430, 475 | 7.5 |
Data adapted from studies on DOPO-functionalized polyamides. rsc.org
Nitrogen-Containing Aromatic Comonomers for Flame Retardancy
Another approach to enhance flame retardancy involves the incorporation of nitrogen-containing aromatic comonomers. iastate.edu These monomers can be synthesized by grafting nitrogen-based aromatic thiols onto trans-2-hexenedioic acid (t2HDA), which is produced through the base-catalyzed isomerization of trans-3-hexenedioic acid (t3HDA). iastate.eduacs.org The resulting monomers are then copolymerized with adipic acid and HMDA. iastate.eduacs.org The goal is to identify aromatic structures that can improve the end-use performance of the polyamide without compromising its inherent properties. iastate.edu
Development of Multifunctional Bio-based Polymers from this compound Derivatives
The unsaturation present in this compound serves as a versatile platform for creating a variety of multifunctional bio-based polymers. chemrxiv.orgresearchgate.net The ability to functionalize this monomer before polymerization opens up possibilities for introducing a wide range of properties into the final polymer. chemrxiv.orgrsc.orgresearchgate.net
By employing strategies like the one-pot isomerization and Michael addition, various functional groups can be tethered to the C6 backbone. chemrxiv.orgrsc.org This allows for the synthesis of "performance-advantaged" polymers where properties such as flame retardancy, hydrophobicity, or chemical resistance are built directly into the polymer chain. iastate.educhemrxiv.orgresearchgate.net This approach represents a shift from simply creating bio-based drop-in replacements for petroleum-based plastics to developing novel materials with unique and superior functionalities derived from the inherent chemical diversity of biomass. chemrxiv.orgresearchgate.net
Crosslinking and Polymer Modification Strategies using this compound Derived Functionality
The internal carbon-carbon double bond within the structure of this compound (DMHDA) serves as a versatile platform for introducing new functionalities into polymer chains. This capability allows for sophisticated crosslinking and polymer modification strategies that can tailor the final properties of materials. Research has primarily focused on leveraging this unsaturation through chemical transformations either before or after polymerization to create performance-advantaged polymers.
A principal strategy for modifying polymers using DMHDA involves a two-step process: isomerization followed by a Michael addition reaction. osti.gov The carbon-carbon double bond in DMHDA (at the 3-position) is not ideally activated for Michael additions. However, under base-catalyzed conditions, DMHDA can be readily isomerized to its more reactive conjugate, Dimethyl trans-2-Hexenedioate (DMHDA). chemrxiv.orgrsc.org This isomerization activates the double bond, making it susceptible to nucleophilic attack via a Michael addition mechanism. osti.govchemrxiv.org This approach has been effectively used to tether functional molecules to the polymer backbone, thereby creating copolymers with enhanced characteristics. mdpi.com
A notable application of this strategy is the development of intrinsically flame-retardant polyamides. chemrxiv.orgrsc.org In this process, the flame-retardant molecule 9,10-Dihydro-9-Oxa-10-Phosphaphenanthrene-10-Oxide (DOPO) is grafted onto the hexenedioate structure. The one-pot isomerization of DMHDA to DMHDA is followed by the Michael addition of DOPO. mdpi.com The resulting DOPO-functionalized diacid monomer is then copolymerized with conventional monomers like adipic acid and hexamethylenediamine to produce a modified Nylon 6,6 (PA66). chemrxiv.orgrsc.org This covalent bonding of the flame-retardant moiety into the polymer chain prevents leaching, which can be a concern with traditional additive methods. rsc.org
Table 1: Reaction Conditions for DOPO-Grafting via Isomerization and Michael Addition
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | This compound (dmt3HD) | chemrxiv.orgmdpi.com |
| Functional Moiety | 9,10-Dihydro-9-Oxa-10-Phosphaphenanthrene-10-Oxide (DOPO) | chemrxiv.orgmdpi.com |
| Reaction Type | Base-catalyzed one-pot isomerization and Michael addition | chemrxiv.orgrsc.org |
| Catalyst/Base | Triethylamine (B128534) (TEA) | chemrxiv.org |
| Solvent | Dimethyl formamide (B127407) (DMF) | chemrxiv.org |
| Post-Grafting Step | Base-catalyzed hydrolysis to convert dimethyl ester to dicarboxylic acid | chemrxiv.org |
The research findings indicate that incorporating the DOPO-grafted monomer directly into the Nylon-6,6 backbone leads to significant improvements in material properties compared to simply blending DOPO into the polymer.
Table 2: Comparative Properties of Modified Nylon 6,6
| Property | Finding | Source |
|---|---|---|
| Crystallinity | 20% improvement in crystallinity for DOPO-grafted polymer vs. DOPO-blended polymer. | chemrxiv.org |
| Flame Inhibition | ~8% improvement in flame-inhibition for DOPO-grafted polymer vs. DOPO-blended polymer. | chemrxiv.org |
| Mechanical Properties | Insignificant decrease in mechanical properties compared to the parent polymer. | chemrxiv.org |
| Char Formation | Nylons produced with a tethered DOPO moiety showed a >30% increase in charring. | osti.gov |
Another important modification route is through thiol-ene radical chemistry, a process widely used for polymer crosslinking and functionalization. iastate.edu Early research explored the functionalization of the parent diacid, trans-3-hexenedioic acid (t3HDA), with various thiols. While this was successful with aliphatic thiols, reactivity was negligible with aromatic thiols. iastate.edu To improve reactivity and solubility, the diacid (t3HDA) was replaced with its dimethyl ester, this compound (DMHDA). DMHDA demonstrated moderate reactivity, which could be optimized by adjusting reaction conditions, such as increasing the temperature and selecting an appropriate radical initiator. iastate.edu This highlights the advantage of using the ester form of the monomer for certain modification strategies.
These functionalization strategies effectively transform a simple unsaturated diester into a valuable comonomer. The introduction of the double bond into a polymer chain, such as a polyester (B1180765) or polyamide, creates sites for post-polymerization modification. researchgate.net These sites can be used to form cross-links through mechanisms like photo-induced [2+2] cycloaddition or further reactions, enhancing the thermal stability and mechanical strength of the final material. researchgate.net
Advanced Characterization Techniques for Dimethyl Trans 3 Hexenedioate and Its Derivatives in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Dimethyl trans-3-Hexenedioate and its derivatives. It provides detailed information about the carbon-hydrogen framework of molecules, enabling researchers to confirm structures, assess purity, and monitor the progress of chemical reactions. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed for these purposes.
¹H NMR Analysis
Proton NMR (¹H NMR) is particularly valuable for identifying the different types of protons and their connectivity within a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals that correspond to the distinct proton environments in the molecule. nih.govspectrabase.comchemicalbook.com
The key resonances observed in the ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), are attributed to the methoxy (B1213986) protons of the ester groups, the methylene (B1212753) protons adjacent to the carbonyl groups, and the vinylic protons of the carbon-carbon double bond. chemicalbook.comguidechem.com The chemical shifts (δ) of these protons provide crucial information for structural confirmation. For instance, the methoxy protons typically appear as a singlet, while the methylene and vinylic protons show more complex splitting patterns due to spin-spin coupling with neighboring protons. chemicalbook.com
In studies involving the derivatization of this compound, such as in the synthesis of flame-retardant nylon-66 copolymers, ¹H NMR is instrumental in tracking the conversion of the starting material and confirming the structure of the resulting products. rsc.org For example, the disappearance of the vinylic proton signals of this compound and the appearance of new signals corresponding to the modified backbone confirm the success of the reaction. rsc.org
Interactive Data Table: Typical ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Chemical Shift (ppm) | Multiplicity |
| Olefinic Protons (-CH=CH-) | ~5.70 | Multiplet |
| Methoxy Protons (-OCH₃) | ~3.69 | Singlet |
| Methylene Protons (-CH₂-) | ~3.11 | Multiplet |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. chemicalbook.com
¹³C NMR Analysis
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. nih.govspectrabase.comguidechem.com The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
The spectrum will typically show resonances for the carbonyl carbons of the ester groups, the vinylic carbons of the double bond, the methylene carbons, and the methoxy carbons. wikipedia.org The downfield chemical shifts of the carbonyl and vinylic carbons are characteristic of their sp² hybridization and proximity to electronegative oxygen atoms.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (ppm) |
| Carbonyl Carbons (C=O) | ~172 |
| Olefinic Carbons (-CH=CH-) | ~125 |
| Methylene Carbons (-CH₂-) | ~35 |
| Methoxy Carbons (-OCH₃) | ~52 |
Note: Chemical shifts are approximate and based on typical values for similar functional groups.
Gas Chromatography-Mass Spectrometry (GC/MS) for Purity Assessment and Product Distribution
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govspectrabase.comwikipedia.org It is widely used for assessing the purity of this compound and for analyzing the distribution of products in reactions where it is a reactant or product. nih.govrsc.org
In a typical GC/MS analysis, the sample is vaporized and injected into a long, thin capillary column. ocl-journal.org The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. shimadzu.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification. sciepub.com
For this compound, GC/MS can be used to confirm its molecular weight (172.18 g/mol ) and to identify any impurities that may be present. nih.govfishersci.com In reaction monitoring, GC/MS can be used to track the consumption of the starting material and the formation of products over time. rsc.org For example, in the synthesis of DOPO-grafted diacids, GC/MS was used to monitor the isomerization of this compound to Dimethyl trans-2-Hexenedioate and its subsequent Michael addition. rsc.org
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. wikipedia.orgopenaccessjournals.com It is particularly useful for monitoring the progress of reactions involving this compound and for quantifying the concentration of the starting material and products. wiley.comhmdb.ca
HPLC operates on the principle of separating molecules based on their differential partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org Different HPLC modes, such as normal-phase and reversed-phase, can be employed depending on the polarity of the analytes. wikipedia.org For compounds like this compound and its derivatives, reversed-phase HPLC is often the method of choice. walshmedicalmedia.com
In reaction monitoring, small aliquots of the reaction mixture can be periodically withdrawn and injected into the HPLC system. bridgewater.edu The resulting chromatograms show peaks corresponding to the different components in the mixture, and the area of each peak is proportional to the concentration of that component. bridgewater.edu This allows for the precise determination of reaction kinetics and the quantification of product yields. bridgewater.edunih.gov
Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis of Polymers
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. torontech.com It is a powerful tool for studying the thermal transitions of polymers derived from this compound. repositorioinstitucional.mx
When a polymer is heated, it can undergo various thermal transitions, such as the glass transition (Tg), crystallization (Tc), and melting (Tm). torontech.com These transitions are associated with changes in the heat capacity of the material and are observed as steps or peaks in the DSC thermogram. uc.edu
For polyesters synthesized using this compound or its derivatives, DSC can be used to determine their melting temperature, glass transition temperature, and degree of crystallinity. repositorioinstitucional.mxacs.orgajchem-a.com These thermal properties are crucial for understanding the material's processing behavior and end-use performance. tainstruments.com For instance, in the development of new bio-based polyesters, DSC is used to characterize their thermal stability and to investigate the effect of monomer structure on the polymer's melting and crystallization behavior. rsc.orgacs.org The heat of fusion, obtained by integrating the melting peak, can be used to calculate the percent crystallinity of the polymer. tainstruments.com
Other Spectroscopic Methods for Functional Group Analysis
In addition to NMR, other spectroscopic techniques are valuable for the functional group analysis of this compound and its derivatives. wikipedia.orgajchem-a.com Infrared (IR) spectroscopy, for example, is a rapid and non-destructive method for identifying the presence of specific functional groups in a molecule.
The IR spectrum of this compound will show characteristic absorption bands corresponding to the C=O stretching of the ester groups, the C=C stretching of the alkene, and the C-O stretching of the ester linkage. guidechem.com These bands provide confirmatory evidence for the presence of these functional groups and can be used to monitor their transformation during chemical reactions.
Theoretical and Computational Investigations of Dimethyl Trans 3 Hexenedioate
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and reactivity of molecules, providing deep insights into reaction pathways that may be difficult to observe experimentally. ethz.chresearchgate.net These methods can estimate the energies of transition states and intermediates, helping to elucidate complex reaction mechanisms. ethz.chacs.org
In the chemistry of Dimethyl trans-3-Hexenedioate, quantum chemical calculations are particularly valuable for understanding its isomerization and subsequent functionalization. A key reaction is the base-catalyzed one-pot isomerization of this compound to Dimethyl trans-2-Hexenedioate. chemrxiv.orgosti.gov This isomerization is critical because it shifts the carbon-carbon double bond from the β,γ-position to the α,β-position relative to one of the ester groups. This new electronic configuration activates the molecule for nucleophilic attack via a Michael addition (MA) reaction. chemrxiv.orgresearchgate.netmasterorganicchemistry.com
Theoretical calculations can model the energy landscape of this isomerization, identifying the most favorable pathway and the structure of the transition state. Furthermore, these calculations can explore the subsequent Michael addition reaction, for instance, with a nucleophile like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). chemrxiv.orgosti.gov By calculating the activation energies for these steps, researchers can predict reaction kinetics and understand how catalysts, such as a base, facilitate the transformation. ethz.chresearchgate.netmdpi.com The insights gained are crucial for optimizing reaction conditions and designing efficient synthetic routes to novel functionalized monomers. researchgate.netacs.org
| Computational Method | Application to this compound Chemistry | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Modeling the isomerization from trans-3 to trans-2 isomer. | Transition state structures, activation energy barriers, reaction thermodynamics. acs.org |
| Transition State Theory (TST) | Calculating the reaction rate constants for isomerization and Michael addition. | Predicted reaction kinetics, understanding temperature and catalyst effects. ethz.chresearchgate.net |
| Solvent Modeling (e.g., COSMO-RS) | Assessing the influence of different solvents on the reaction pathway. | Optimal solvent selection, understanding solvent-solute interactions. ethz.ch |
Molecular Modeling and Simulation of Polymer Systems Incorporating this compound
Molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are indispensable for predicting the structure and properties of polymer systems at an atomic scale. escholarship.orgnih.govmdpi.com These simulations provide insights into macromolecular organization, which governs the material's bulk properties like mechanical strength, thermal stability, and permeability. mdpi.commdpi.com
For polymers incorporating this compound or its derivatives, molecular modeling is used to understand how these comonomers affect the final properties of materials like polyamides. For example, a derivative of this compound, functionalized with the flame retardant DOPO, can be copolymerized with adipic acid and hexamethylenediamine (B150038) to create an intrinsically flame-retardant Nylon-66. chemrxiv.orgosti.gov
MD simulations can model the resulting polymer chains, predicting how the bulky, tethered DOPO groups influence chain packing, crystallinity, and intermolecular interactions (e.g., hydrogen bonding). escholarship.org This allows researchers to computationally screen for desirable properties before undertaking extensive experimental synthesis and testing. mdpi.com Simulations can predict the glass transition temperature, mechanical modulus, and even the diffusion of small molecules through the polymer matrix, providing a comprehensive picture of the material's performance. escholarship.orgmdpi.com Coarse-grained (CG-MD) simulations can further extend these models to larger systems and longer timescales, capturing mesoscale phenomena like phase separation and nanoparticle formation. nih.gov
| Polymer System | Modeling Technique | Predicted Property | Relevance |
|---|---|---|---|
| Nylon-6,6 with DOPO-functionalized Hexenedioate | Atomistic Molecular Dynamics (MD) | Crystallinity, Glass Transition Temperature (Tg), Mechanical Modulus | Predicting thermal and mechanical performance of flame-retardant polyamide. chemrxiv.orgescholarship.org |
| Nylon-6,6 with Aromatic Thiol-functionalized Hexenedioate | MD and Coarse-Grained MD (CG-MD) | Chain Conformation, Water Uptake, Char Formation Propensity | Designing polyamides with enhanced flame retardancy and reduced water absorption. acs.org |
| Generic Polyamide Membranes | MD and Grand Canonical Monte Carlo (GCMC) | Pore Size Distribution, Water Permeability | Evaluating potential for use in separation and filtration applications. mdpi.comrsc.org |
Structure-Reactivity Relationships in this compound Chemistry
The chemical behavior of this compound is fundamentally dictated by its molecular structure. Structure-reactivity relationships describe how variations in this structure influence the compound's reactivity in chemical transformations.
A primary determinant of the reactivity of this compound is the position of the carbon-carbon double bond. In its native trans-3 configuration, the double bond is insulated from the electron-withdrawing effects of the two ester groups. This makes it relatively unreactive towards nucleophilic conjugate addition. chemrxiv.orgosti.gov However, a facile base-catalyzed isomerization shifts the double bond into conjugation with one of the carbonyls, forming Dimethyl trans-2-Hexenedioate. osti.govacs.org This α,β-unsaturated ester system is a classic Michael acceptor, rendering the β-carbon electrophilic and highly susceptible to attack by nucleophiles. chemrxiv.orgresearchgate.net This isomerization is therefore a critical activation step for many functionalization reactions. osti.gov
Another key aspect of its structure-reactivity profile is the use of the dimethyl ester form (DMHDA) instead of its parent, trans-3-hexenedioic acid (t3HDA). The ester groups offer better solubility in organic solvents, higher reactivity in certain transesterification and amidation reactions, and a reduced risk of undesirable side reactions like decarboxylation at elevated temperatures compared to the free diacid. acs.orgiastate.edu However, for some reactions, such as thiol-ene radical chemistry with aromatic thiols, even DMHDA shows only moderate reactivity, necessitating specific catalysts and conditions to achieve observable yields. acs.orgiastate.edu
| Compound | Structural Feature | Reactivity towards Michael Addition | Rationale |
|---|---|---|---|
| This compound | β,γ-unsaturated ester | Low / Inactive | The double bond is not in conjugation with the electron-withdrawing carbonyl group. chemrxiv.orgosti.gov |
| Dimethyl trans-2-Hexenedioate | α,β-unsaturated ester | High / Active | The double bond is activated by conjugation with the carbonyl group, making it an excellent Michael acceptor. researchgate.netchemrxiv.orgacs.org |
Computational Prediction of Novel Derivatives and Their Properties
Computational chemistry provides a powerful platform for the rational design of novel derivatives of this compound with tailored properties. By leveraging quantum chemical calculations and molecular modeling, researchers can predict the properties of hypothetical molecules before committing to their synthesis, saving significant time and resources. ethz.ch
This approach is particularly useful in materials science for creating performance-advantaged polymers. For example, to design a flame-retardant polyamide, computational methods can be used to screen a virtual library of potential flame-retardant moieties to be tethered to the this compound backbone. osti.gov The selection of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) as a functional group is a prime example. chemrxiv.orgosti.govmdpi.com Computational analysis can help confirm that attaching DOPO to the hexenedioate monomer via a Michael addition reaction is energetically favorable and that the resulting monomer will successfully copolymerize within a polyamide like Nylon-66.
Furthermore, molecular dynamics simulations of the final polymer can predict key performance metrics. escholarship.org For the DOPO-containing polyamide, simulations can estimate the char yield upon heating, a critical parameter for flame retardancy, and assess any trade-offs in mechanical properties. osti.gov This predictive capability allows for the targeted synthesis of derivatives designed to impart specific functions, such as increased thermal stability, hydrophobicity, or enhanced mechanical strength, accelerating the discovery of new, high-performance bio-based materials. acs.orgiastate.edu
| Parent Molecule | Tethered Functional Group | Target Property | Computational Assessment |
|---|---|---|---|
| This compound (after isomerization) | DOPO (Phosphorus-based flame retardant) | Intrinsic Flame Retardancy in Polyamides | Reaction pathway analysis for Michael addition; MD simulation of polymer for char propensity and mechanical integrity. chemrxiv.orgosti.gov |
| This compound | Aromatic Thiols (e.g., 2-mercaptopyridine) | Enhanced Thermal Stability and Char Formation | DFT calculation of reaction barriers for thiol-ene or Michael addition; MD simulation of polymer thermal decomposition. acs.orgiastate.edu |
| trans,trans-Muconic Acid Dimethyl Ester (related diene) | Long-chain α-olefins (via Diels-Alder) | Hydrophobicity in Polyamides | Calculation of cycloaddition reaction thermodynamics; MD simulation of polymer-water interaction. acs.orgiastate.edu |
Sustainable Chemistry and Bio Derived Applications of Dimethyl Trans 3 Hexenedioate
Bio-refinery Feedstocks for Dimethyl trans-3-Hexenedioate Production (e.g., Muconic Acid)
The production of this compound is intrinsically linked to the availability of its bio-derived precursor, muconic acid, a C6 dicarboxylic acid with two conjugated double bonds. rsc.orgbohrium.comrsc.org Muconic acid serves as a key platform chemical derivable from renewable biomass, positioning it as a sustainable alternative to petrochemical feedstocks. rsc.org
Biological Production of Muconic Acid: Bio-refineries utilize microbial fermentation to convert sugars and lignin-derived aromatic compounds into cis,cis-muconic acid. nih.govnih.gov Lignin, an abundant and underutilized component of biomass, can be broken down into aromatic monomers like p-coumaric acid, ferulic acid, and vanillin, which can then be biologically converted to muconic acid. rsc.orgnih.gov Genetically engineered microorganisms, including strains of Pseudomonas putida, Saccharomyces cerevisiae, and Escherichia coli, have been developed to efficiently produce muconic acid from these renewable feedstocks. nih.govnih.govacs.org
For instance, engineered P. putida KT2440 has been shown to produce high titers of muconic acid from lignin-derived aromatic compounds. nih.govosti.gov Similarly, metabolically engineered yeast (S. cerevisiae) can produce cis,cis-muconic acid from glucose. nih.gov These biocatalytic processes occur under mild conditions and offer high selectivity, representing a significant advancement over traditional chemical synthesis. rsc.orgbohrium.com
Table 1: Examples of Bio-refinery Feedstocks and Microbial Hosts for Muconic Acid Production
| Feedstock | Microbial Host | Key Pathway/Enzyme | Reference |
| Glucose | Saccharomyces cerevisiae | Engineered Shikimate Pathway | nih.gov |
| Lignin Monomers (p-coumarate) | Pseudomonas putida KT2440 | Protocatechuate Decarboxylase | nih.gov |
| Guaiacol (from Kraft Lignin) | Pseudomonas putida TMBHV002 | Cytochrome P450 | acs.org |
| Vanillin (from Lignin) | Escherichia coli | Recombinant Enzymes | nih.gov |
Conversion to this compound: Once produced, muconic acid must be converted to this compound. This typically involves a two-step process: hydrogenation of one of the double bonds to yield 3-hexenedioic acid, followed by esterification.
Selective Hydrogenation: A key challenge is the selective hydrogenation of muconic acid to trans-3-hexenedioic acid. Electrocatalytic hydrogenation (ECH) has emerged as a promising technique. acs.org This method uses an applied electrical potential to drive the reaction at ambient temperature and pressure, often directly in the fermentation broth, which can simplify downstream processing. rsc.orgresearchgate.net This process can be tuned to selectively produce trans-3-hexenedioic acid over other products like adipic acid. acs.orgsumatrabiorenewables.com
Esterification: The resulting trans-3-hexenedioic acid is then esterified with methanol (B129727) to produce this compound. This is a standard chemical reaction often catalyzed by an acid. google.com
An alternative pathway involves first esterifying muconic acid to produce dimethyl muconate, which can then be selectively hydrogenated. google.commdpi.com
Green Chemistry Principles in this compound Synthesis and Utilization
The entire lifecycle of this compound, from feedstock sourcing to polymer production, can be viewed through the lens of the twelve principles of green chemistry. resolvemass.ca
Future Research Directions for Dimethyl Trans 3 Hexenedioate
Novel Synthetic Transformations of Dimethyl trans-3-Hexenedioate
This compound serves as a valuable intermediate for synthesizing a variety of important chemicals. Its structure, featuring a central carbon-carbon double bond and two terminal ester groups, offers multiple reactive sites for chemical modification. Future research will likely focus on developing highly selective and efficient catalytic processes to convert this molecule into other value-added products.
Key research areas include:
Selective Hydrogenation: While complete hydrogenation to dimethyl adipate is a known pathway, research into selective partial hydrogenation could yield other useful intermediates. The electrochemical hydrogenation of the parent acid, cis,cis-muconic acid, has been shown to produce trans-3-hexenedioic acid, demonstrating a potential route for sustainable synthesis. rsc.orgrsc.org Further investigation into catalytic systems could enable precise control over the reduction of one or both ester groups or the double bond.
Oxidative Cleavage: The double bond can be targeted for oxidative cleavage to produce shorter-chain dicarboxylic acids, which are also valuable in the chemical industry.
Epoxidation and Ring-Opening: Conversion of the double bond to an epoxide, such as dimethyl meso-3,4-epoxyadipate, followed by ring-opening reactions, could introduce new functionalities and create precursors for novel polymers and fine chemicals. lookchem.com
Diels-Alder Reactions: The related compound, trans,trans-dimethyl muconate, undergoes Diels-Alder cycloaddition with alkenes to produce precursors for dimethyl terephthalate. morressier.com Exploring similar cycloaddition reactions with this compound could open pathways to new cyclic and aromatic structures.
Metathesis: Alkene metathesis reactions could be employed for chain extension or the synthesis of other unsaturated diesters.
| Transformation Type | Potential Reactant(s) | Potential Product(s) | Significance/Application |
|---|---|---|---|
| Full Hydrogenation | H₂ | Dimethyl adipate | Precursor for Nylon 6,6 and other polyamides. |
| Selective Reduction | H₂ (controlled) | (E)-3-hexen-1,6-diol | Monomer for specialty polyesters and polyurethanes. lookchem.com |
| Epoxidation | Peroxy acids | Dimethyl meso-3,4-epoxyadipate | Intermediate for resins, cross-linking agents, and fine chemicals. lookchem.com |
| Diels-Alder Cycloaddition | Ethylene (B1197577), Bio-based alkenes | Cyclohexene dicarboxylate derivatives | Precursors for renewable aromatic compounds like terephthalic acid. morressier.comrsc.org |
Advanced Polymer Architectures and Composites Utilizing this compound
The incorporation of this compound into polymers provides a unique opportunity to design materials with tailored properties. Its linear structure and the presence of a trans-double bond can impart specific characteristics to the polymer backbone.
Future research in this area will likely explore:
Unsaturated Polyesters (UPEs): this compound can be used as a co-monomer in the synthesis of UPEs. rug.nlmdpi.com The unreacted double bonds within the polyester (B1180765) chain serve as sites for post-polymerization modification, such as cross-linking with vinyl monomers (e.g., styrene) to form thermosetting resins. rug.nlsigmaaldrich.com This allows for the creation of composites with high strength and thermal stability.
High-Performance Polyamides: Substituting traditional saturated diacids like adipic acid with trans-3-hexenedioic acid (derived from the dimethyl ester) in the synthesis of polyamides like Nylon 6,6 is an emerging area of interest. rsc.org The rigidity of the double bond can affect chain packing and crystallinity, potentially leading to enhanced mechanical and thermal properties.
Functional Copolymers: The double bond is a handle for further chemical modification. Research into graft copolymerization, where side chains are attached to the main polymer backbone at the site of unsaturation, could lead to materials with novel architectures and functionalities, such as improved solubility or compatibility in blends and composites.
| Polymer Type | Monomers | Key Feature from DTH | Potential Application |
|---|---|---|---|
| Unsaturated Polyester (UPE) | This compound, Diols (e.g., 1,3-propanediol) | Backbone unsaturation for cross-linking. rug.nl | Reinforced composites, coatings, insulating materials. mdpi.com |
| Modified Polyamide | trans-3-Hexenedioic acid, Diamines (e.g., Hexamethylenediamine) | Enhanced thermal/mechanical properties. rsc.org | High-performance engineering plastics, fibers. |
| Functional Copolymers | This compound, other vinyl or acrylic monomers | Site for graft polymerization. rug.nl | Compatibilizers, materials for biomedical applications. mdpi.com |
Expanded Applications in Bio-based Chemical Manufacturing
This compound is a key intermediate in the value chain that starts from renewable biomass. A significant research thrust is the integration of biological and chemical processes to create sustainable manufacturing platforms. morressier.comrsc.org
Future directions include:
Integrated Biorefineries: The production of cis,cis-muconic acid from sugars and lignin via fermentation is a well-established biological process. rsc.orgrsc.org Research is focused on optimizing the subsequent chemical conversions, including isomerization and esterification, to produce this compound efficiently. morressier.comrsc.org Electrochemical hydrogenation pathways that convert muconic acid directly from fermentation broths are particularly promising as they can operate under mild conditions and use renewable electricity. rsc.orgresearchgate.net
Platform Chemical Diversification: this compound can be a central hub in a biorefinery. From this single molecule, pathways diverge to produce adipic acid (for nylon), terephthalic acid precursors (for polyesters like PET), and other specialty chemicals. morressier.commdpi.com Optimizing the catalytic selectivity for each of these downstream products is a major research goal.
Circular Economy Concepts: Developing processes for the depolymerization of polymers made from this compound could enable chemical recycling, where the monomer is recovered and reused, contributing to a circular economy for plastics.
Development of High-Performance Materials with Enhanced Functional Properties
The unique chemical structure of this compound is the foundation for creating materials with superior and tunable properties. The trans-configuration of the double bond provides a more linear and rigid segment compared to its cis-counterpart, which can be leveraged to control polymer morphology and performance.
Key research opportunities involve:
Enhanced Thermomechanical Properties: The incorporation of the rigid double bond into the backbone of polymers like polyamides and polyesters can increase the glass transition temperature (Tg) and melting point (Tm), leading to materials with better heat resistance and mechanical strength. This is particularly relevant for applications in the automotive and electronics industries.
Tunable Cross-linking: The reactivity of the double bond allows for precise control over the cross-link density in thermosetting resins. myskinrecipes.com This enables the fine-tuning of material properties, from rigid and strong composites to more flexible and tough materials, by controlling the extent of the curing reaction. sigmaaldrich.com
Photosensitive Materials: The unsaturation in polymers derived from muconic acid esters can be exploited to develop photosensitive coatings and materials. rug.nl These materials could find applications in photolithography, 3D printing, and smart coatings that respond to light.
Q & A
Q. Q. What methodologies balance theoretical exploration and applied research for dimethyl trans-3-Hexenedioate?
- Methodological Answer: Adopt a mixed-methods approach :
- Theoretical: Quantum mechanics to explore electronic effects on reactivity.
- Applied: Pilot-scale synthesis to assess scalability and process safety (e.g., using HAZOP analysis).
Cross-reference findings with literature on analogous esters (e.g., dimethyl maleate) to generalize principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
